

SDU-071 specificity and selectivity analysis

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Compound of Interest

Compound Name: SDU-071

Cat. No.: B12382603

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An Objective Comparison of SGLT2 Inhibitor Specificity and Selectivity: Focus on TS-071

For researchers and professionals in drug development, the specificity and selectivity of a compound are critical determinants of its therapeutic potential and safety profile. This guide provides a detailed comparison of TS-071, a potent and highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, with other widely recognized SGLT2 inhibitors.[1] The data presented herein is compiled from various in vitro studies to offer a clear and objective analysis.

Mechanism of Action of SGLT2 Inhibitors

Sodium-glucose cotransporters are responsible for glucose reabsorption in the kidneys. SGLT2, located in the S1 and S2 segments of the proximal tubule, accounts for approximately 90% of this reabsorption, while SGLT1, found in the S3 segment and the intestine, handles the remaining 10%.[2][3] SGLT2 inhibitors selectively block the action of SGLT2, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.[4] This mechanism is independent of insulin, making SGLT2 inhibitors an effective therapeutic option for type 2 diabetes.[5]

Comparative Selectivity of SGLT2 Inhibitors

The therapeutic efficacy of SGLT2 inhibitors is directly related to their high selectivity for SGLT2 over SGLT1. Inhibition of intestinal SGLT1 can lead to gastrointestinal side effects. The following table summarizes the in vitro inhibitory activity (IC50) of TS-071 and other prominent SGLT2 inhibitors against human SGLT1 and SGLT2.

Compound	SGLT2 IC50 (nM)	SGLT1 IC50 (nM)	Selectivity Ratio (SGLT1/SGLT2)
TS-071	2.26	3990	~1765-fold
Canagliflozin	2.7 - 4.2	663 - 710	~150 to 260-fold
Dapagliflozin	1.1 - 1.2	1391 - 1400	~1200-fold
Empagliflozin	3.1	8300	>2500-fold
Ertugliflozin	0.877	1960	>2000-fold
Sotagliflozin	1.8	36	~20-fold (Dual Inhibitor)

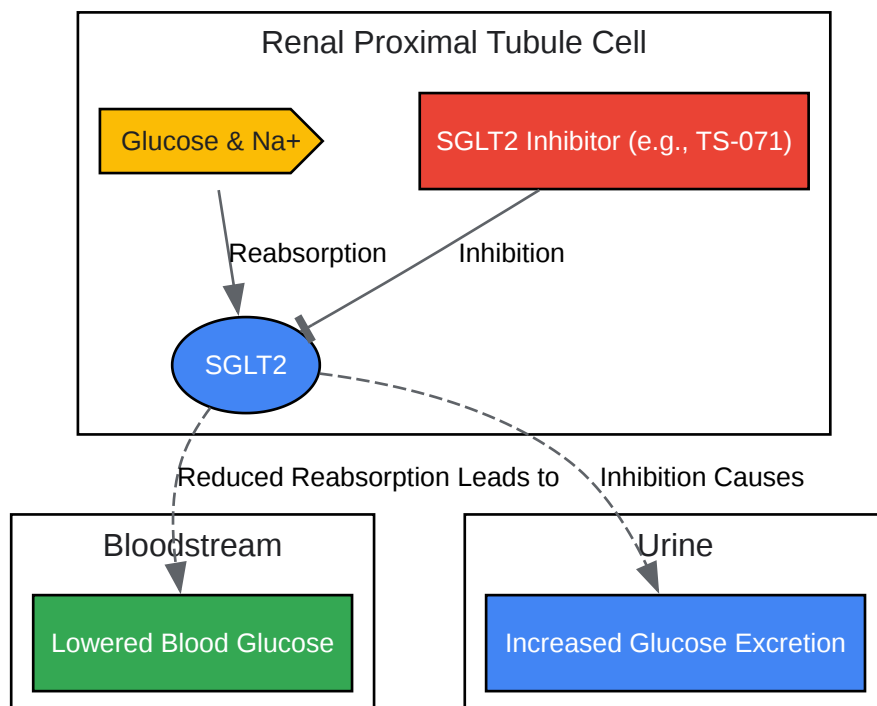
Note: IC50 values can vary slightly between different studies and assay conditions.

As the data indicates, TS-071 demonstrates high selectivity for SGLT2, being approximately 1765 times more potent in inhibiting SGLT2 compared to SGLT1. Empagliflozin and Ertugliflozin show the highest selectivity, while Canagliflozin and the dual inhibitor Sotagliflozin exhibit lower selectivity.

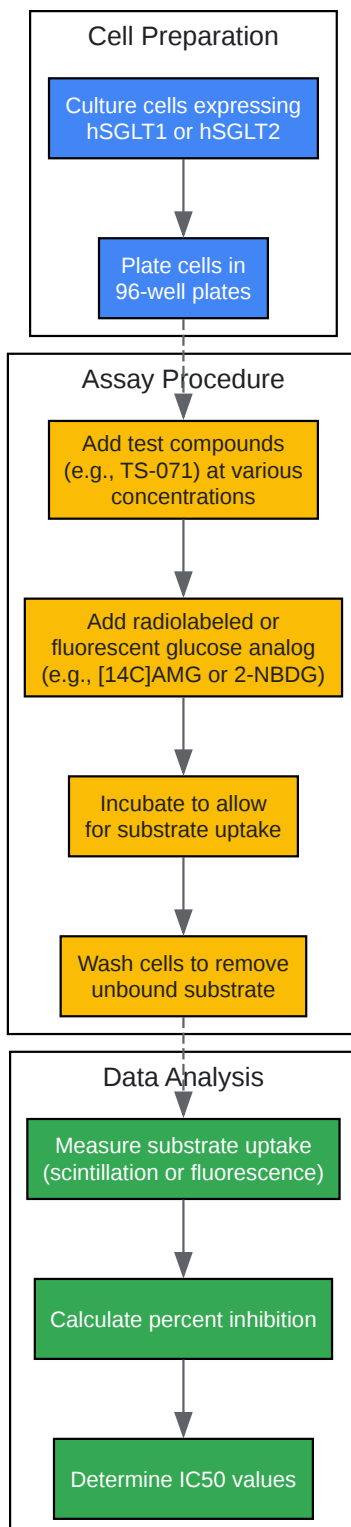
Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process for determining inhibitor selectivity, the following diagrams are provided.

Mechanism of SGLT2 Inhibition



SGLT Inhibitor Selectivity Assay Workflow

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